2-(1H-Indol-4-yl)acetonitrile
Overview
Description
2-(1H-Indol-4-yl)acetonitrile is a compound that has been synthesized and studied for its optical, thermal, and electroluminescence properties . It is a donor–π–acceptor fluorophore that exhibits high fluorescence quantum yield and good thermal stability . This makes it an excellent candidate for OLED applications .
Synthesis Analysis
An efficient protocol for the activation of 3-(2-nitroethyl)-1H-indoles toward spirocyclization and subsequent rearrangement into 2-(1H-indol-2-yl)acetonitriles has been developed . A series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized .Molecular Structure Analysis
The geometric and electronic structures of the fluorophores in the ground and excited states have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The absorption of the compounds in various solvents corresponds to S0 → S1 transitions .Chemical Reactions Analysis
The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units . The most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Physical And Chemical Properties Analysis
This compound has a molecular weight of 156.18400 and a density of 1.219g/cm3 . It has a boiling point of 374.108ºC .Scientific Research Applications
Cyclizations and Core Synthesis
- The compound has been used in Mn(III)-mediated oxidative cyclization reactions to yield 1,2-annulated products, which are crucial for synthesizing complex structures like the tetracyclic core of tronocarpine. This demonstrates its utility in expanding the scope of cyclizations within organic synthesis (Magolan & Kerr, 2006).
Conversion to Acetonitriles
- Research has also focused on the conversion of nitroalkenes to 2-(1H-indol-2-yl)acetonitriles, showcasing a method to transform byproducts into useful acetonitrile target molecules, highlighting the versatility of indole-based compounds in synthetic chemistry (Aksenov et al., 2021).
Cyanation Methods
- Innovative copper-mediated C2-cyanation using acetonitrile as a nonmetallic cyanide source has been developed, providing an alternative route to indole-2-carbonitriles. This highlights the role of 2-(1H-Indol-4-yl)acetonitrile derivatives in facilitating novel cyanation approaches (Pan et al., 2013).
Anti-inflammatory and Antibacterial Agents
- A series of new chalcone derivatives, incorporating the indole moiety, were synthesized and evaluated for their anti-inflammatory activity, underscoring the potential of this compound derivatives in the development of therapeutic agents (Rehman et al., 2022).
- Additionally, 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-ones, synthesized through conjugate addition of indoles onto en-1,4-dione, have shown modest antibacterial and antifungal properties, further illustrating the biomedical applications of these compounds (Reddy et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(1H-Indol-4-yl)acetonitrile is the organic light-emitting diode (OLED) system . The compound is a part of the donor–π–acceptor fluorophores that exhibit high fluorescence quantum yield and good thermal stability . These properties make this compound an excellent candidate for OLED applications .
Mode of Action
this compound interacts with its targets by exhibiting a high fluorescence quantum yield . The compound’s interaction with the OLED system results in a change in the system’s optical, thermal, and electroluminescence properties . The absorption of this compound in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the optical and electrical properties of organic electronic materials . The compound’s action affects the fluorescence and thermal stability of these materials, which in turn influences their performance in applications such as two-photon absorption, organic semiconductors, organic photovoltaics, organic field-effect transistors, information storage devices, nonlinear optics, sensors, and OLEDs .
Pharmacokinetics
The compound’s high fluorescence quantum yield and good thermal stability suggest that it may have favorable bioavailability for oled applications .
Result of Action
The molecular and cellular effects of this compound’s action are manifested in its impact on the optical, thermal, and electroluminescence properties of organic electronic materials . The compound enhances the fluorescence and thermal stability of these materials, improving their performance in various applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the polarity of the solvent in which it is dissolved . For instance, the ground and excited state properties of the compound were analyzed in various solvents with different polarities . The Stokes shift from the non-polar to polar solvent revealed that a higher charge transfer character is observed .
Future Directions
The future directions of research on 2-(1H-Indol-4-yl)acetonitrile could involve further exploration of its optical, thermal, and electroluminescence properties for potential applications in OLEDs . Additionally, the development of new synthesis protocols could lead to the creation of novel fluorophores with improved properties .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can be due to the aromatic nature of the indole ring, which allows it to participate in π-π stacking interactions with other aromatic systems .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-(1H-Indol-4-yl)acetonitrile in laboratory settings. Indole derivatives have been studied for their optical, thermal, and electroluminescence properties .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives can interact with various transporters or binding proteins .
Properties
IUPAC Name |
2-(1H-indol-4-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGWHIQADJRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510841 | |
Record name | (1H-Indol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30933-66-5 | |
Record name | (1H-Indol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indol-4-ylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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